

# The history and development timeline of Avibactam

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An In-Depth Technical Guide to the History and Development of Avibactam

**Avibactam** is a pivotal, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that has significantly advanced the treatment of infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3] Developed to counteract the escalating threat of antibiotic resistance, **Avibactam** restores the efficacy of  $\beta$ -lactam antibiotics by inhibiting a wide spectrum of  $\beta$ -lactamase enzymes. This guide provides a comprehensive overview of its history, mechanism of action, key experimental data, and development timeline for researchers, scientists, and drug development professionals.

## **History and Development Timeline**

**Avibactam** was jointly developed by Actavis (now Teva Pharmaceutical Industries) and AstraZeneca.[3] Its development was a direct response to the growing prevalence of Gramnegative bacteria producing  $\beta$ -lactamase enzymes, which confer resistance to many cephalosporin antibiotics.[3]

Key Development Milestones:

Preclinical Development: Early research identified Avibactam, a member of the diazabicyclooctanes (DBOs) class, as a potent inhibitor of Ambler class A, class C, and some class D β-lactamases.[1][2][4] Its unique, covalent, and reversible mechanism of inhibition set it apart from earlier β-lactamase inhibitors like clavulanic acid and tazobactam. [1][2][5]

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- Clinical Trials: **Avibactam** entered Phase II and III clinical trials in combination with β-lactam antibiotics, primarily ceftazidime and ceftaroline.[4] These trials demonstrated its efficacy and safety in treating complicated intra-abdominal infections (cIAI) and complicated urinary tract infections (cUTI).[5][6] For instance, a Phase II trial for cUTI showed that ceftazidime-**avibactam** had comparable microbiological success rates to imipenem-cilastatin (70.5% and 71.4%, respectively).[5] Similarly, in a Phase II study for cIAI, ceftazidime-**avibactam** plus metronidazole had clinical success rates comparable to meropenem (91.2% and 93.4%, respectively).[5]
- Initial FDA Approval (2015): The combination of ceftazidime and Avibactam, branded as
  Avycaz, received its first FDA approval on February 25, 2015.[3][6][7] This approval was for
  the treatment of cUTI, including pyelonephritis, and cIAI (in combination with metronidazole)
  in adults.[3][6] The approval was granted under the Qualified Infectious Disease Product
  (QIDP) designation, which provided for priority review.[6]
- Label Expansion for Pneumonia (2018): In February 2018, the FDA approved Avycaz for the treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) in adults.[8][9]
- Pediatric Approval (2019): In March 2019, the FDA expanded the label for ceftazidimeavibactam to include pediatric patients aged 3 months and older for cUTI and cIAI.[9]
- Combination with Aztreonam: Avibactam has also been developed in combination with aztreonam to target metallo-β-lactamase (MBL)-producing bacteria. Positive results from Phase 3 trials (REVISIT and ASSEMBLE) for this combination were announced in June 2023.[10] The combination of aztreonam and Avibactam, under the brand name Emblaveo, was approved by the FDA on February 7, 2025, for treating complicated intra-abdominal infections in patients 18 years and older with limited treatment options.[11]

## **Mechanism of Action**

**Avibactam** works by inhibiting  $\beta$ -lactamase enzymes, which bacteria produce to hydrolyze and inactivate  $\beta$ -lactam antibiotics. Unlike traditional  $\beta$ -lactamase inhibitors, **Avibactam** does not have a  $\beta$ -lactam core.[1] Its mechanism is a unique covalent but reversible process.

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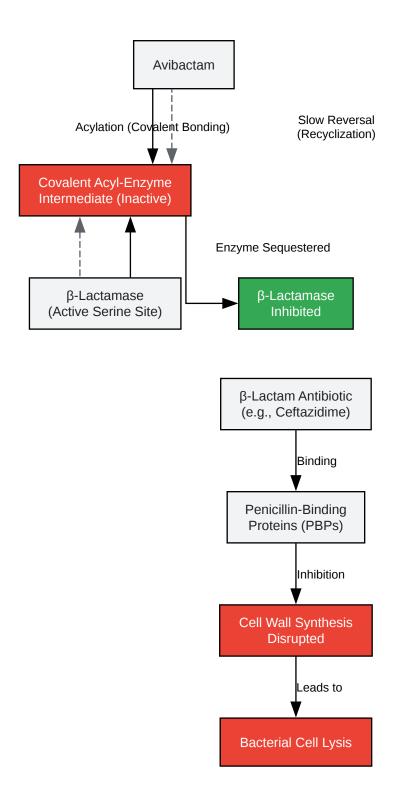




- Acylation: The active site serine residue of the β-lactamase enzyme attacks the carbonyl group of Avibactam's urea moiety. This leads to the opening of Avibactam's diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.[1]
   [5]
- Inhibition: This covalent bond effectively sequesters the  $\beta$ -lactamase, preventing it from degrading the partner  $\beta$ -lactam antibiotic (e.g., ceftazidime).[5][12]
- Reversibility (Recyclization): The reaction is slowly reversible. Instead of hydrolysis, which
  would consume the inhibitor, the **Avibactam** ring can reform (recyclize), releasing the intact
  inhibitor and the active enzyme.[1][2] However, this deacylation process is significantly
  slower than the initial acylation, ensuring potent inhibition. For the TEM-1 enzyme, the
  deacylation half-life for the **avibactam**-enzyme complex was measured at 7 days, compared
  to just 7 minutes for clavulanic acid.[4][5]

This mechanism allows **Avibactam** to protect the  $\beta$ -lactam antibiotic, which can then bind to penicillin-binding proteins (PBPs) and disrupt bacterial cell wall synthesis, leading to bacterial cell death.[12]





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Mechanism of Action for Avibactam and Partner Antibiotic.



### **Quantitative Data from Key Studies**

The efficacy of **Avibactam** is demonstrated by its ability to significantly lower the Minimum Inhibitory Concentrations (MICs) of partner antibiotics against resistant bacterial strains.

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae

Bacterial Species	Ceftazidime MIC90 (µg/mL)	Ceftazidime-Avibactam (4 µg/mL) MIC90 (µg/mL)
Escherichia coli	>128	1
Klebsiella pneumoniae	>128	2
Enterobacter cloacae	>128	1
Proteus mirabilis	16	0.5

Data adapted from various in vitro studies. MIC90 represents the concentration required to inhibit 90% of isolates.[13][14]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

Resistance Profile	Ceftazidime MIC90 (μg/mL)	Ceftazidime-Avibactam (4 µg/mL) MIC90 (µg/mL)
All Isolates	64	16
Ceftazidime-Resistant	>128	32

Data adapted from various in vitro studies. Note: The effect on P. aeruginosa can be more variable due to other resistance mechanisms like efflux pumps.[14]

# Experimental Protocols Antimicrobial Susceptibility Testing

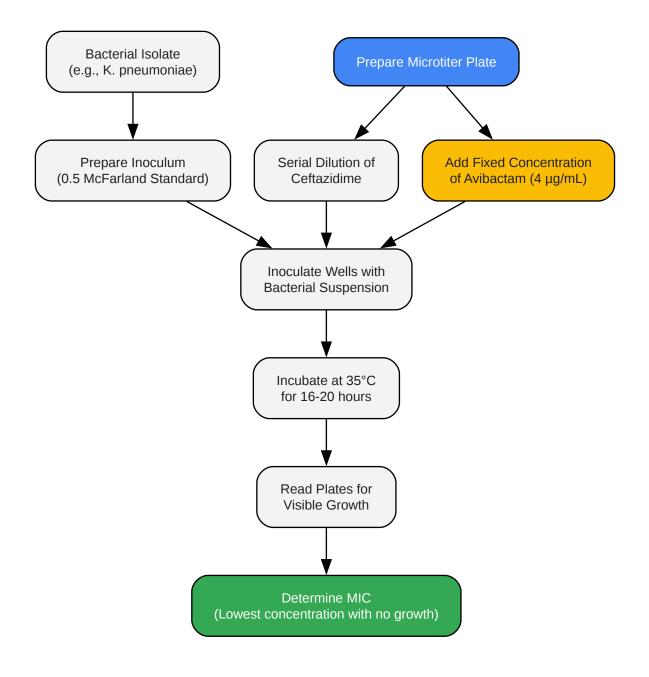
A fundamental experiment in the development of **Avibactam** was the determination of its effect on the MIC of partner  $\beta$ -lactams.



Protocol: Broth Microdilution Method (as per CLSI guidelines)[1]

- Preparation of Bacterial Inoculum:
  - Isolate and grow bacterial colonies on appropriate agar plates overnight.
  - Prepare a bacterial suspension in a saline or broth solution, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10<sup>8</sup> CFU/mL).
  - Dilute this suspension to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the test wells.
- Preparation of Antibiotic Plates:
  - Use 96-well microtiter plates.
  - Prepare serial two-fold dilutions of the β-lactam antibiotic (e.g., ceftazidime) in cationadjusted Mueller-Hinton broth.
  - To each well, add Avibactam to a fixed concentration (typically 4 μg/mL).[1][14]
  - Include control wells: a growth control (no antibiotic) and a sterility control (no bacteria).
- Inoculation and Incubation:
  - Inoculate each well with the prepared bacterial suspension.
  - Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading and Interpretation:
  - $\circ$  The MIC is determined as the lowest concentration of the  $\beta$ -lactam antibiotic that completely inhibits visible bacterial growth.
  - The results are compared to established breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI) to classify the isolate as susceptible, intermediate, or resistant.[1]





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Workflow for MIC Determination via Broth Microdilution.

# In Vivo Efficacy Studies

Animal models were crucial for establishing the pharmacokinetic/pharmacodynamic (PK/PD) targets of **Avibactam**.

Protocol: Neutropenic Mouse Thigh Infection Model[15]



- Inducing Neutropenia: Mice are rendered neutropenic by injecting them with cyclophosphamide on days -4 and -1 before infection. This mimics the immunocompromised state of some patients.
- Infection: On day 0, mice are inoculated in the thigh muscle with a standardized suspension of a β-lactam-resistant bacterial strain (e.g., P. aeruginosa).
- Treatment: At a set time post-infection (e.g., 2 hours), treatment begins. Groups of mice
  receive different fractionated doses of **Avibactam** (e.g., the same total daily dose given
  every 2 hours vs. every 8 hours) in combination with a fixed dosing schedule of the partner
  antibiotic (e.g., ceftazidime).[15]
- Assessment: At 24 hours post-treatment initiation, mice are euthanized, and their thighs are homogenized. The bacterial load (CFU/thigh) is quantified by plating serial dilutions.
- Analysis: The change in bacterial load (log10 CFU) is correlated with various PK/PD indices for Avibactam, such as the percentage of the dosing interval that the free drug concentration remains above a critical threshold (%fT > Ct). This helps determine the optimal dosing strategy to achieve bacterial killing.[15]

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